2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
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Overview
Description
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and hydroxyl groups, a sulfanyl linkage, and an acetamide moiety attached to a bromine and chlorine-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-hydroxypyrimidine with sulfur-containing reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the pyrimidine ring.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Substitution on the Phenyl Ring: The final step involves the substitution of the phenyl ring with bromine and chlorine atoms using halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the pyrimidine ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and acetamide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide lies in its dual halogen substitution on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds with single halogen substitutions.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4O2S/c13-6-1-2-8(7(14)3-6)16-11(20)5-21-12-17-9(15)4-10(19)18-12/h1-4H,5H2,(H,16,20)(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAALSCJQCPCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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